molecular formula C13H18N2O2 B5019526 N-butyl-N'-(2-methylphenyl)ethanediamide

N-butyl-N'-(2-methylphenyl)ethanediamide

Cat. No. B5019526
M. Wt: 234.29 g/mol
InChI Key: DNHLEQHHEYXBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N'-(2-methylphenyl)ethanediamide, also known as BMEA, is a chemical compound that is used in various scientific research applications. BMEA is a derivative of ethylenediamine and is commonly used as a ligand in the development of new drugs and catalysts.

Mechanism of Action

The mechanism of action of N-butyl-N'-(2-methylphenyl)ethanediamide is not fully understood. However, it is believed that this compound acts as a chelating agent, binding to metal ions and forming stable complexes. This can lead to changes in the properties of the metal ion, such as its reactivity and solubility. This compound has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models. In addition, this compound has been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-N'-(2-methylphenyl)ethanediamide in lab experiments is its stability and ease of handling. This compound is a solid at room temperature and can be easily stored and transported. In addition, this compound is relatively inexpensive compared to other ligands used in scientific research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are numerous future directions for the use of N-butyl-N'-(2-methylphenyl)ethanediamide in scientific research. One area of interest is the development of new drugs and catalysts using this compound as a ligand. This compound has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and materials science.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has numerous scientific research applications. Its synthesis method is relatively simple, and it has been shown to have a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, this compound has the potential to be a valuable tool in the development of new drugs and materials. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-butyl-N'-(2-methylphenyl)ethanediamide involves the reaction of N-butyl ethylenediamine with 2-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields this compound as a white solid. The purity of this compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

N-butyl-N'-(2-methylphenyl)ethanediamide has numerous scientific research applications. It is commonly used as a ligand in the development of new drugs and catalysts. This compound can also be used as a chelating agent in the separation and purification of metals. In addition, this compound has been used in the synthesis of new coordination compounds and as a building block for the preparation of new materials.

properties

IUPAC Name

N-butyl-N'-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-4-9-14-12(16)13(17)15-11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHLEQHHEYXBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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